molecular formula C13H13N3O4S B14093583 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide

Katalognummer: B14093583
Molekulargewicht: 307.33 g/mol
InChI-Schlüssel: NTJOHOQLHODLQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a quinazoline core, a well-known scaffold in medicinal chemistry, and a sulfone group, which is known for its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazoline core, introduction of the sulfone group, and subsequent functionalization to achieve the final product. Common reagents used in these steps include various acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction of the quinazoline core can yield various reduced quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with various enzymes and receptors, modulating their activity. The sulfone group can also participate in redox reactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide is unique due to its combination of a quinazoline core and a sulfone group. This combination imparts both stability and reactivity, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C13H13N3O4S

Molekulargewicht

307.33 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-3H-quinazoline-7-carboxamide

InChI

InChI=1S/C13H13N3O4S/c17-12(16-9-3-4-21(19,20)6-9)8-1-2-10-11(5-8)14-7-15-13(10)18/h1-2,5,7,9H,3-4,6H2,(H,16,17)(H,14,15,18)

InChI-Schlüssel

NTJOHOQLHODLQS-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C(=O)NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.